N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
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Overview
Description
N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a thiadiazole ring, a dichlorophenyl group, and a dimethoxybenzamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate acid chloride.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where 3,4-dichloroaniline reacts with an activated ester or acid chloride derivative of the thiadiazole intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 2,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit enzyme activity makes it a candidate for developing new antibiotics.
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells is of particular interest.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide involves multiple pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell wall synthesis and signal transduction.
Pathways Involved: It interferes with the MAPK/ERK signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Similar in structure but with a naphtho[1,2-d]thiazole core.
2-((4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide: Shares the dichlorophenyl group and thio linkage.
Uniqueness
N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is unique due to its combination of a thiadiazole ring with a dimethoxybenzamide moiety, providing distinct electronic and steric properties that enhance its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O4S2/c1-28-11-4-5-12(15(8-11)29-2)17(27)23-18-24-25-19(31-18)30-9-16(26)22-10-3-6-13(20)14(21)7-10/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADJULSFWBHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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